molecular formula C13H7N3O5 B15043852 2-(3,5-Dinitrophenyl)-1,3-benzoxazole

2-(3,5-Dinitrophenyl)-1,3-benzoxazole

Cat. No.: B15043852
M. Wt: 285.21 g/mol
InChI Key: QITPNOSQBITPFB-UHFFFAOYSA-N
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Description

2-(3,5-Dinitrophenyl)-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a 3,5-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dinitrophenyl)-1,3-benzoxazole typically involves the condensation of 3,5-dinitroaniline with salicylaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dinitrophenyl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to nucleophilic attack.

    Oxidation: The benzoxazole ring can undergo oxidation reactions, leading to the formation of quinone derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2-(3,5-Diaminophenyl)-1,3-benzoxazole.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of benzoxazole.

Scientific Research Applications

2-(3,5-Dinitrophenyl)-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dinitrophenyl)-1,3-benzoxazole involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species that can induce oxidative stress in cells. Additionally, the benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

  • 2-(3,5-Dinitrophenyl)-1,3-benzimidazole
  • 2-(3,5-Dinitrophenyl)-1,3-benzothiazole
  • 2-(3,5-Dinitrophenyl)-1,3-benzofuran

Comparison: 2-(3,5-Dinitrophenyl)-1,3-benzoxazole is unique due to the presence of an oxygen atom in the benzoxazole ring, which can influence its electronic properties and reactivity. Compared to its benzimidazole and benzothiazole analogs, the benzoxazole derivative may exhibit different biological activities and chemical reactivity due to the differences in heteroatom composition. The benzofuran analog, lacking nitrogen, may have distinct electronic properties and a different spectrum of biological activities.

Properties

Molecular Formula

C13H7N3O5

Molecular Weight

285.21 g/mol

IUPAC Name

2-(3,5-dinitrophenyl)-1,3-benzoxazole

InChI

InChI=1S/C13H7N3O5/c17-15(18)9-5-8(6-10(7-9)16(19)20)13-14-11-3-1-2-4-12(11)21-13/h1-7H

InChI Key

QITPNOSQBITPFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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